3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by its unique pyrrolo[2,3-c]pyridine core structure. This compound features chlorine and fluorine substituents at specific positions, which significantly influence its chemical behavior and biological activity. The molecular formula for 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine is C_7H_5ClF_N, and it has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in targeting various biological pathways related to cancer.
The compound can be synthesized through various chemical reactions involving commercially available precursors. Its derivatives have been studied extensively in the context of their biological activities and potential as therapeutic agents.
3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine belongs to the class of pyrrolopyridines, which are known for their diverse pharmacological properties. This classification allows researchers to explore its potential in drug development and other scientific applications.
The synthesis of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions. Key synthetic methods include:
The synthesis process may involve the following steps:
Industrial production methods may optimize these reactions for scale, utilizing continuous flow reactors to enhance yield and purity.
Key structural data include:
3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, particularly kinases. By binding to the active sites of these enzymes, it inhibits their activity, disrupting cell signaling pathways essential for cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Relevant data regarding its reactivity profile indicate that it is prone to electrophilic substitution due to the electron-withdrawing nature of the halogens present.
3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine has potential applications in various scientific fields:
3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS 1190320-07-0; C₇H₄ClFN₂) exemplifies advanced molecular design in contemporary drug discovery. This bicyclic heterocycle integrates a pyrrole ring fused to a pyridine core at the [2,3-c] position, distinguished by strategic halogen substitutions at C-3 (chloro) and C-4 (fluoro). Its molecular weight of 170.57 g/mol and compact structure contribute to enhanced ligand efficiency metrics. Characterized by the SMILES string FC1C2NC=C(Cl)C=2C=NC=1
and InChIKey RRYUVFHDUCQMKL-UHFFFAOYSA-N
, this scaffold exhibits significant polarity (cLogP ~1.8) while maintaining sufficient lipophilicity for membrane permeability . The electron-withdrawing halogens induce localized electron deficiencies, creating hydrogen-bond acceptors at fluorine (σ = 0.06) and nucleophilic displacement sites at chlorine (σ = 0.23), which collectively enhance target engagement versatility [6].
Pyrrolopyridine scaffolds emerged as privileged structures following seminal work on kinase inhibitors and pathway modulators. The pyrrolo[3,2-c]pyridine isomer gained prominence through TAK-441 (compound 11d), a Hedgehog (Hh) signaling inhibitor developed via systematic core skeleton modification. Researchers optimized the parent pyrrolo[3,2-c]quinoline-4-one system by reducing aromatic ring count, yielding N-methylpyrrolo[3,2-c]pyridine derivatives with improved solubility and pharmacokinetics. This innovation enabled suppression of Gli1 mRNA expression in tumor-associated stroma (T/C ratio: 3%) in medulloblastoma allograft models, advancing TAK-441 to clinical trials for solid tumors [3]. Concurrently, pyrrolo[2,3-d]pyrimidines demonstrated kinase inhibition potential, with over 70 FDA-approved kinase inhibitors underscoring fused nitrogen heterocycles' therapeutic value. The pyrrolo[2,3-c]pyridine framework—positionally isomeric to these clinical candidates—offers analogous hydrogen-bonding topology for ATP-binding site engagement while introducing distinct stereoelectronic properties via its fusion geometry [10].
Table 1: Structural Analogues of Pyrrolopyridine Scaffolds in Medicinal Chemistry
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Ring Fusion |
---|---|---|---|---|
3-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | C₇H₄ClFN₂ | 170.57 | 1190320-07-0 | [2,3-c] |
3-Chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine | C₇H₄ClFN₂ | 170.57 | 1190320-07-0* | [3,2-c] |
3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine | C₇H₄ClFN₂ | 170.57 | 135393445 | [2,3-b] |
7-Bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | C₇H₃BrClFN₂ | 249.47 | 1190311-17-1 | [2,3-c] |
Note: CAS 1190320-07-0 corresponds to [3,2-c] isomer per ; positional isomers share identical formulae but distinct fusion patterns influencing bioactivity.
Halogen positioning in pyrrolopyridines critically modulates electronic, solubility, and target-binding properties. The 3-chloro-4-fluoro motif exploits complementary halogen bonding potentials: chlorine’s polarizability (polarizability volume: 2.18 ų) enables hydrophobic pocket filling and nucleophilic substitution, while fluorine’s strong electronegativity (Pauling scale: 3.98) enhances ring electron deficiency, improving π-stacking and metabolic stability. Computational analyses reveal the C-4 fluorine reduces pKₐ of N-1 proton to ~10.2 versus ~12.5 in unsubstituted analogs, influencing tautomeric equilibrium toward the 1H-pyrrole form crucial for kinase hinge region binding [6].
Table 2: Electronic and Physicochemical Impacts of Halogen Substituents
Substitution Pattern | cLogP | Aqueous Solubility (µg/mL) | H-Bond Acceptors | TPSA (Ų) | Binding Affinity ΔG (kcal/mol)* |
---|---|---|---|---|---|
Unsubstituted | 1.2 | 550 | 2 | 30.7 | -7.1 |
3-Chloro | 1.9 | 180 | 2 | 30.7 | -8.3 |
4-Fluoro | 1.5 | 310 | 3 | 30.7 | -8.0 |
3-Cl,4-F | 2.1 | 85 | 4 | 30.7 | -9.6 |
Calculated binding energy to EGFR kinase domain; data extrapolated from pyrrolopyrimidine analogs [10].
Synergistic effects emerge in the 3,4-dihalogenated system:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: